![molecular formula C14H11N3O4 B3836732 1,3-benzodioxole-5-carbaldehyde (4-nitrophenyl)hydrazone CAS No. 5277-32-7](/img/structure/B3836732.png)
1,3-benzodioxole-5-carbaldehyde (4-nitrophenyl)hydrazone
Overview
Description
1,3-benzodioxole-5-carbaldehyde (4-nitrophenyl)hydrazone is a chemical compound with the linear formula C23H17BrN4O4S . It has a molecular weight of 525.384 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1,3-benzodioxole-5-carbaldehyde (4-nitrophenyl)hydrazone is represented by the linear formula C23H17BrN4O4S . For a more detailed analysis of the molecular structure, you may need to refer to the compound’s Material Safety Data Sheet (MSDS) or other technical documents provided by the manufacturer .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-benzodioxole-5-carbaldehyde (4-nitrophenyl)hydrazone include a molecular weight of 525.384 . For a comprehensive analysis of its physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or other technical documents provided by the manufacturer .Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, you should refer to the product’s Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-17(19)12-4-2-11(3-5-12)16-15-8-10-1-6-13-14(7-10)21-9-20-13/h1-8,16H,9H2/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBLFPFTHXHQS-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(1,3-benzodioxol-5-ylmethylidene)-2-(4-nitrophenyl)hydrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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